2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions typically involve hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, focus on developing fast and cost-effective synthesis methods. These methods often involve multicomponent reactions and the use of suitable substrates for the synthesis of biologically active piperidines .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of organoboron reagents in Suzuki–Miyaura coupling can lead to the formation of various substituted piperidines .
Scientific Research Applications
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, piperidine derivatives are significant due to their pharmacological activities, including potential antiviral and antitumor properties . In the industry, these compounds are used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to specific receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use .
Comparison with Similar Compounds
2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid can be compared with other similar piperidine derivatives. Some similar compounds include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The uniqueness of this compound lies in its specific structure and the presence of the 4-ethyl-4-methylpiperidin-1-yl group, which can influence its chemical and pharmacological properties .
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C12H24N2O2/c1-3-12(2)5-8-14(9-6-12)7-4-10(13)11(15)16/h10H,3-9,13H2,1-2H3,(H,15,16) |
InChI Key |
NZAOCAZOWHSDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
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